N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and an acetamide moiety. Its molecular formula is C12H12N4O3S, and it has a molecular weight of 292.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide typically involves the reaction of 2-aminopyrimidine with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl Sulfadiazine: Similar structure with an acetyl group instead of the tolyloxy group.
Sulfadiazine: Lacks the acetamide moiety but has a similar sulfamoyl group.
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide: Similar structure but without the tolyloxy group.
Uniqueness
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide is unique due to its combination of a pyrimidine ring, a sulfamoyl group, and an acetamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O4S/c1-14-5-2-3-6-17(14)27-13-18(24)22-15-7-9-16(10-8-15)28(25,26)23-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
InChI Key |
YMQUVXMZUFZIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.